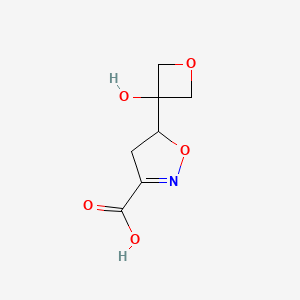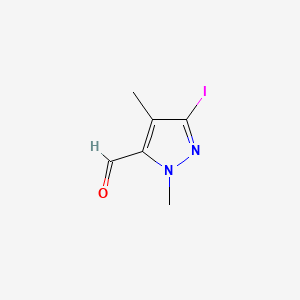
1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO It is a cyclopropane derivative with a bromo and methoxy substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromo substituent at the 4-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst.
Amination: The cyclopropane intermediate is then reacted with an amine source to introduce the amine group at the 1-position of the cyclopropane ring.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromo and methoxy substituents on the phenyl ring can influence its binding affinity and selectivity towards these targets. The cyclopropane ring provides rigidity to the molecule, which can affect its overall conformation and interaction with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine hydrochloride
- 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-amine hydrochloride
- 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H13BrClNO |
|---|---|
Peso molecular |
278.57 g/mol |
Nombre IUPAC |
1-(4-bromo-2-methoxyphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-9-6-7(11)2-3-8(9)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H |
Clave InChI |
RYFLHCQNFXSTSO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Br)C2(CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15299817.png)
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)
![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)


![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
